![molecular formula C7H18INOSi B14385041 N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide CAS No. 89814-67-5](/img/structure/B14385041.png)
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide is a chemical compound characterized by the presence of a trimethylsilyl group, which is known for its chemical inertness and large molecular volume. This compound is not commonly found in nature and is typically synthesized for specific applications in organic chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide typically involves the reaction of N-methylmethaniminium iodide with a trimethylsilylating reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the trimethylsilyl group is generally resistant to oxidation.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl compound.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used for introducing the trimethylsilyl group.
Triethylamine: Acts as a base to facilitate the reaction.
Anhydrous Solvents: Such as dichloromethane or tetrahydrofuran, to prevent hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the trimethylsilyl group yields the corresponding hydroxyl compound.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing trimethylsilyl groups, which can act as protecting groups during multi-step syntheses.
Analytical Chemistry: Employed in gas chromatography and mass spectrometry to increase the volatility of analytes.
Biological Studies: Investigated for its potential interactions with biological molecules, although specific applications in biology and medicine are still under research.
Wirkmechanismus
The mechanism of action of N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can protect reactive sites on molecules, preventing unwanted side reactions during chemical synthesis. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-trimethylsilylacetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Uniqueness
N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide is unique due to its specific structure, which combines a trimethylsilyl group with a methaniminium iodide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity under certain conditions, making it valuable for specialized applications in organic synthesis and analytical chemistry.
Eigenschaften
CAS-Nummer |
89814-67-5 |
|---|---|
Molekularformel |
C7H18INOSi |
Molekulargewicht |
287.21 g/mol |
IUPAC-Name |
methyl-methylidene-(2-trimethylsilyloxyethyl)azanium;iodide |
InChI |
InChI=1S/C7H18NOSi.HI/c1-8(2)6-7-9-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KNAVKIBLRKMKHW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](=C)CCO[Si](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


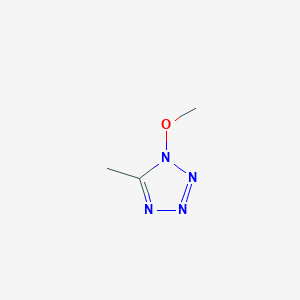
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
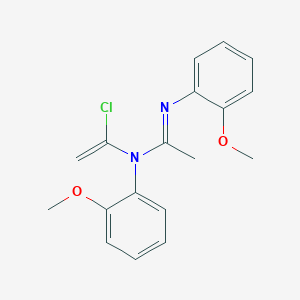
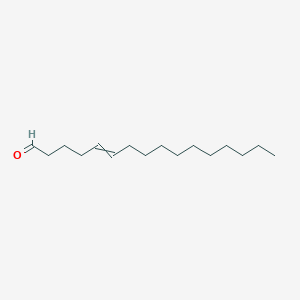

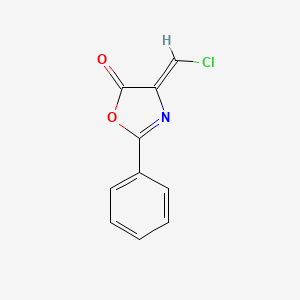
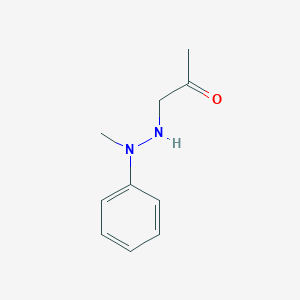

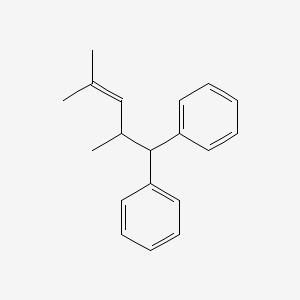
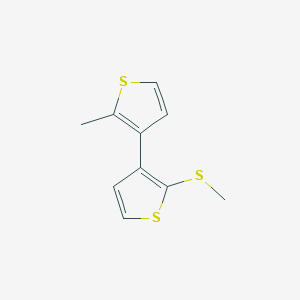
![3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)](/img/structure/B14385015.png)



